molecular formula C11H15N3O B2527235 3-Amino-4-(pyrrolidin-1-yl)benzamide CAS No. 797814-02-9

3-Amino-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B2527235
CAS No.: 797814-02-9
M. Wt: 205.261
InChI Key: VANPPMZMBVEQLB-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANPPMZMBVEQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preamble to 3 Amino 4 Pyrrolidin 1 Yl Benzamide Research Landscape

Contextualization within Benzamide (B126) and Pyrrolidine (B122466) Chemistry Research

The scientific interest in 3-Amino-4-(pyrrolidin-1-yl)benzamide is best understood by first examining the rich research history of its constituent parts. Benzamide, a derivative of benzoic acid, and its analogues form a class of compounds with a broad spectrum of pharmacological activities. pjsir.org These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties, making the benzamide scaffold a cornerstone in drug discovery and development. pjsir.org In psychiatry, for instance, several benzamide derivatives like Sulpiride and Amisulpride are utilized as therapeutic agents. pjsir.org

Concurrently, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is one of the most versatile and widely used scaffolds by medicinal chemists. nih.gov Its prevalence is highlighted by its presence in numerous natural products, alkaloids, and at least 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov The significance of the pyrrolidine moiety stems from its three-dimensional, non-planar structure, which allows for an efficient exploration of pharmacophore space—a critical aspect in designing molecules that can interact effectively with biological targets. nih.gov

Significance of Substituted Benzamide and Pyrrolidine Scaffolds in Academic Investigations

Similarly, substituted pyrrolidines are foundational in the synthesis of a vast array of more complex, biologically active compounds. nih.gov The pyrrolidine nucleus is among the most preferred scaffolds in pharmaceutical science and drug design. nih.gov Academic and industrial research frequently employs functionalized pyrrolidines as key intermediates for creating novel therapeutic agents, including antiviral, antibacterial, and central nervous system-targeting drugs. nih.govgoogleapis.comgoogle.com Therefore, a molecule like this compound, which possesses reactive functional groups (an amino group and a benzamide), is intrinsically valuable as an intermediate, providing a platform for further chemical modification and the synthesis of more complex target molecules.

Chemical Properties and Synthesis

While extensive experimental data for this compound is not widely published, its basic chemical properties can be identified. The compound's structure suggests it is a solid at room temperature with potential utility as a research chemical, specifically as a building block for more complex molecules.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 797814-02-9
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Appearance Not available in published literature
Melting Point Not available in published literature
Boiling Point Not available in published literature

| Solubility | Not available in published literature |

A plausible synthetic route for this compound would likely involve a two-step process starting from a commercially available precursor such as 3-amino-4-fluorobenzamide. The synthesis would proceed via a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by pyrrolidine, followed by appropriate work-up and purification steps to yield the final product.

Research Applications

Given its structure, this compound serves primarily as a chemical intermediate in organic synthesis. The presence of a primary aromatic amine group provides a reactive site for a wide range of chemical transformations, such as diazotization, acylation, and alkylation. This makes the compound a versatile precursor for constructing larger, more functionally diverse molecules, particularly in the context of creating libraries of compounds for drug discovery screening. Its utility lies in its role as a scaffold upon which further chemical complexity can be built.

Table 2: Potential Research Applications of this compound

Application Area Description
Synthetic Chemistry Used as a building block or intermediate for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry Serves as a scaffold for the development of novel compounds to be tested for various biological activities.

| Fragment-Based Drug Discovery | Can be used as a chemical fragment for screening against biological targets to identify new lead compounds. |

Synthetic Methodologies and Strategies for 3 Amino 4 Pyrrolidin 1 Yl Benzamide

General Approaches for Benzamide (B126) Core Synthesis

The formation of the benzamide core is a fundamental step in the synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzamide. This is typically achieved through the reaction of a benzoic acid derivative with an amine. The two primary methods for this transformation are acylation reactions and direct amidation techniques.

Acylation Reactions in Benzamide Formation

Acylation reactions are a cornerstone of amide synthesis, generally involving the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. This heightened reactivity facilitates the nucleophilic attack by the amine.

A common strategy begins with a substituted benzoic acid, for instance, 4-halo-3-nitrobenzoic acid. This starting material can be converted to its corresponding acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-halo-3-nitrobenzoyl chloride is a highly reactive electrophile. Subsequent reaction with ammonia (B1221849) (NH₃) or an ammonia equivalent readily forms the primary amide, yielding 4-halo-3-nitrobenzamide. This method is efficient, but care must be taken due to the corrosive nature of the reagents and the potential for side reactions if other nucleophilic groups are present. google.commdpi.com

Another powerful acylation method is the Friedel-Crafts acylation, which is typically used to form aryl ketones but can be adapted for benzamide synthesis. nih.govacs.org In this context, a substituted benzoyl chloride or a similar acylating agent can react with an aromatic compound in the presence of a Lewis acid catalyst. While not a direct route to the primary benzamide, this highlights the versatility of acylation chemistry in building complex aromatic systems.

Table 1: Comparison of Common Acylating Agents for Benzamide Synthesis

Acylating Agent Precursor Reactivity Advantages Disadvantages
Acyl Chloride Carboxylic Acid High Fast reaction rates, high yields Moisture sensitive, generates HCl
Acid Anhydride Carboxylic Acid Moderate Easier to handle than acyl chlorides Less reactive, may require heating

Direct Amidation Techniques

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, without the need for prior activation of the carboxylic acid. These methods are often considered "greener" as they avoid the use of harsh activating agents and produce water as the only byproduct. sciepub.com However, the direct reaction is thermodynamically unfavorable at low temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt.

To overcome this, various catalysts have been developed to facilitate direct amidation under milder conditions. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acids. sciepub.com The reaction is typically carried out at elevated temperatures in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards amide formation.

More recently, transition metal catalysts, such as those based on titanium, have been employed. For example, titanium(IV) fluoride (B91410) (TiF₄) has been reported as an efficient catalyst for the direct amidation of carboxylic acids, including benzoic acid derivatives, with amines. rsc.org These catalytic methods offer a more atom-economical approach to the benzamide core.

Synthesis of Pyrrolidin-1-yl Moieties and Their Integration

The pyrrolidine (B122466) ring is a key structural feature of this compound. Its synthesis and subsequent attachment to the benzamide core can be approached in several ways.

A likely synthetic strategy for the target molecule involves the nucleophilic aromatic substitution (SNAr) of a pre-formed benzamide. Starting with a 4-halo-3-nitrobenzamide, the electron-withdrawing nitro group activates the halogen at the 4-position for displacement. youtube.com Reaction with pyrrolidine as the nucleophile would then yield 4-(pyrrolidin-1-yl)-3-nitrobenzamide. rsc.orgnih.gov The final step in the synthesis of the target molecule would be the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron in acidic media or catalytic hydrogenation. unimi.itwikipedia.orggoogle.com

Stereoselective Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives with specific stereochemistry is a significant area of research, particularly for pharmaceutical applications. mdpi.comnih.govresearchgate.net While the pyrrolidine in the target molecule is unsubstituted and thus achiral, the methodologies for creating stereodefined pyrrolidines are noteworthy.

One common approach is to start with a chiral precursor, such as the amino acid proline, which contains a pre-existing pyrrolidine ring with defined stereochemistry. mdpi.com Functionalization of this chiral template allows for the synthesis of a wide array of enantiomerically pure pyrrolidine derivatives.

Alternatively, stereoselective cyclization reactions of acyclic precursors can be employed. nih.gov For example, the reduction of highly substituted pyrroles using heterogeneous catalysis can lead to the formation of functionalized pyrrolidines with multiple new stereocenters, often with high diastereoselectivity. nih.govresearchgate.net

Ring Construction and Functionalization Strategies for Pyrrolidines

A variety of methods exist for the de novo construction of the pyrrolidine ring. nih.govorganic-chemistry.org One of the most powerful and widely used methods is the [3+2] cycloaddition reaction of an azomethine ylide with an alkene. nih.gov This reaction allows for the rapid construction of the five-membered ring with a high degree of control over substitution patterns.

Another innovative approach involves the ring contraction of pyridines. A photo-promoted reaction of pyridines with a silylborane can afford pyrrolidine derivatives, providing a novel entry into this heterocyclic system from abundant starting materials. osaka-u.ac.jpresearchgate.netnih.gov

Functionalization of the pre-formed pyrrolidine ring is also a viable strategy. This can involve a range of reactions, including C-H activation and other transformations to introduce substituents at various positions on the ring.

Table 2: Key Strategies for Pyrrolidine Ring Synthesis

Strategy Description Key Features
[3+2] Cycloaddition Reaction of an azomethine ylide with an alkene. Convergent, high control over substitution.
Intramolecular Cyclization Cyclization of an acyclic precursor containing a nitrogen and an appropriate tether. Can be highly stereoselective.
Ring Contraction Conversion of a larger ring, such as pyridine, into a pyrrolidine. Utilizes readily available starting materials.

Oxidative Decarboxylation Approaches in Pyrrolidine Synthesis

Decarboxylation reactions of amino acids, such as proline, can be a direct route to the parent pyrrolidine. For instance, the acetophenone-catalyzed decarboxylation of proline has been demonstrated as a method to produce pyrrolidine. youtube.com This process typically involves heating the amino acid with a catalytic amount of a ketone in a high-boiling solvent.

Oxidative methods can also be employed in the synthesis and functionalization of pyrrolidines. For example, a tandem amination/oxidation sequence of an amine-tethered alkyne can lead to the formation of a functionalized pyrrole, which can then be reduced to a pyrrolidine. nih.gov

Electrochemical Decarboxylative Amidation for Pyrrolidine Rings

The construction of the pyrrolidine ring is a critical step in the synthesis of the target compound. Electrochemical methods offer a green and efficient alternative to traditional chemical reactions. Anodic decarboxylation, specifically under Hofer-Moest reaction conditions, has been successfully employed to generate N-acyliminium ion intermediates, which then undergo intramolecular cyclization to form pyrrolidine rings. nih.gov

This methodology involves the electrolysis of readily available N-acetylamino malonic acid monoesters. The reaction proceeds in an undivided cell under constant current conditions, typically using graphite (B72142) for both the anode and cathode. nih.gov The process begins with an initial anodic decarboxylation of the carboxylic acid, which generates a stabilized carbocation. This intermediate is then trapped intramolecularly by a tethered nitrogen nucleophile, such as a sulfonamide, carbamate, or benzamide, to yield the desired pyrrolidine derivative. nih.govresearchgate.net

This electrochemical approach is advantageous as it avoids the need for chemical oxidants and often proceeds under mild conditions. rsc.org The scope of this decarboxylative amidation has been shown to be compatible with various N-protecting groups, including N-acetyl, N-Cbz, and N-Bz, providing access to a range of N-protected 2-aminoproline derivatives in moderate to good yields. nih.gov

Table 1: Optimization of Anodic Decarboxylation/Amidation Reaction

Entry Solvent (Ratio) Electrolyte (M) Current Density (j) Passed Charge (F/mol) Yield (%)
1 MeCN/H₂O (2:1) LiClO₄ (0.025) 12 mA/cm² 2.5 67
2 MeCN/H₂O (2:1) LiClO₄ (0.025) 12 mA/cm² 3.5 55
3 MeCN/H₂O (2:1) Et₄NOTs (0.05) 12 mA/cm² 2.5 49

Yields were determined by ¹H NMR post-electrolysis using an internal standard. Data is illustrative of typical optimization studies found in the literature. nih.gov

Cascade Ring-Opening and Cyclization Reactions for Pyrrolamide Derivatives

Cascade reactions, also known as tandem or domino reactions, provide a powerful tool for the efficient synthesis of complex molecules from simple precursors in a single operation. researchgate.net For the synthesis of pyrrolamide derivatives, strategies involving the ring-opening of strained cyclic systems followed by an intramolecular cyclization are particularly relevant.

One such approach involves the reaction of nitro-substituted donor-acceptor cyclopropanes. These strained rings can be opened, followed by rearrangement and subsequent cyclization to form heterocyclic structures. researchgate.net For example, a cascade reaction of spiro(nitrocyclopropane)oxindoles with in situ generated Huisgen zwitterions can lead to polyfunctionalized indole (B1671886) derivatives. While not directly yielding this compound, the principles of this methodology can be adapted. A plausible sequence for a pyrrolamide derivative could involve the ring-opening of a suitable cyclopropane (B1198618) precursor, which then undergoes an intramolecular amidation to form the five-membered pyrrolidine ring fused to an aromatic system. researchgate.netnih.gov These reactions are often highly stereoselective and provide rapid access to complex scaffolds. nih.gov

Another relevant strategy is the ring contraction of larger heterocyclic systems, such as pyridines. Photo-promoted reactions of pyridines with silylborane can produce pyrrolidine derivatives that bear a 2-azabicyclo[3.1.0]hex-3-ene skeleton. These products can serve as versatile synthons for further functionalization into more complex pyrrolidines. nih.gov

Convergent and Multi-step Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step, convergent pathway. A common strategy involves the construction of a substituted benzene (B151609) ring followed by the introduction of the pyrrolidine and amide functionalities.

A representative synthetic route begins with a suitable starting material like 4-fluoro-3-nitrobenzoic acid. The synthesis can be broken down into the following key transformations:

Amidation: The carboxylic acid is first converted to a benzamide. This can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with ammonia or a protected amine. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the adjacent nitro group, is displaced by pyrrolidine. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often in the presence of a base such as potassium carbonate, to yield 4-(pyrrolidin-1-yl)-3-nitrobenzamide. researchgate.net

Reduction of the Nitro Group: The final step is the reduction of the nitro group to the corresponding amine. This is a crucial transformation to install the 3-amino group. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe/HCl) or transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. rsc.org This step yields the final target compound, this compound.

This convergent approach allows for the modular construction of the molecule, where different amines or pyrrolidine derivatives can be introduced to generate a library of related compounds. researchgate.net

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction conditions is paramount for developing a scalable and efficient synthesis, particularly for industrial applications. researchgate.net For the synthesis of this compound, key steps that warrant optimization include the SNAr reaction and the nitro group reduction.

For the SNAr reaction, parameters such as solvent, temperature, base, and reaction time are critical. A screening of conditions might reveal that higher temperatures can accelerate the reaction, but may also lead to side products. The choice of base can also significantly impact the yield and purity.

Table 2: Optimization of Nitro Group Reduction

Entry Catalyst / Reagent Solvent Temperature (°C) Time (h) Yield (%)
1 10% Pd/C, H₂ (50 psi) Ethanol 25 4 >95
2 Fe, NH₄Cl Ethanol/H₂O 80 3 90
3 SnCl₂·2H₂O Ethanol 70 5 88

Data is representative of typical conditions for nitroarene reduction. rsc.org

The reduction of the nitro group is another critical step where optimization can lead to significant improvements. Catalytic hydrogenation is often very effective, providing high yields and clean conversions. rsc.org However, for large-scale synthesis, the use of high-pressure hydrogen may pose safety and equipment challenges. In such cases, transfer hydrogenation using hydrazine hydrate with a catalyst like V₂O₅/TiO₂ or classical methods like reduction with iron powder in the presence of an ammonium salt can be advantageous alternatives. rsc.org The development of continuous-flow processes for such transformations is also an area of active research, offering enhanced safety, efficiency, and scalability compared to traditional batch operations. rsc.org

Advanced Spectroscopic and Spectrometric Elucidation of 3 Amino 4 Pyrrolidin 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 3-Amino-4-(pyrrolidin-1-yl)benzamide would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would likely appear as complex multiplets in the downfield region (typically δ 6.0-8.0 ppm) due to spin-spin coupling. The protons of the pyrrolidine (B122466) ring would be expected to show signals in the aliphatic region of the spectrum. The -CH₂- groups adjacent to the nitrogen atom would be deshielded and appear further downfield compared to the other -CH₂- groups of the pyrrolidine ring. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 6.0 - 7.5 m
Amide NH₂ 5.0 - 8.0 br s
Amino NH₂ 3.5 - 5.0 br s
Pyrrolidine N-CH₂ 3.0 - 3.5 m

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group would be expected to have the most downfield chemical shift (typically δ 165-175 ppm). The aromatic carbons would resonate in the region of δ 110-150 ppm, with carbons attached to the amino and pyrrolidinyl groups showing distinct shifts due to their electronic effects. The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 20-60 ppm), with the carbons bonded to the nitrogen atom being more deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) 168 - 172
Aromatic C-N (pyrrolidinyl) 145 - 150
Aromatic C-NH₂ 140 - 145
Aromatic C-CONH₂ 130 - 135
Aromatic CH 110 - 125
Pyrrolidine N-CH₂ 45 - 55

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and amide groups would likely appear as distinct peaks in the 3200-3500 cm⁻¹ region. The C=O stretching of the amide group would give a strong absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear in the 2850-2960 cm⁻¹ range. Bending vibrations for the N-H groups would also be present at lower wavenumbers.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine & Amide) 3200 - 3500 Medium - Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=O Stretch (Amide) 1640 - 1680 Strong
N-H Bend (Amine & Amide) 1550 - 1650 Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the amide group, the pyrrolidine ring, or cleavage of the benzene ring, leading to characteristic fragment ions that would further support the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z
[M]⁺ 219.13
[M - NH₂]⁺ 203.12
[M - CONH₂]⁺ 175.12

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a substituted benzene ring, would be expected to show absorption maxima (λ_max) in the UV region. The presence of the amino and benzamide (B126) chromophores would likely result in characteristic absorption bands, and the position and intensity of these bands would be influenced by the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm)
π → π* ~200 - 280

Crystallographic Analysis of 3 Amino 4 Pyrrolidin 1 Yl Benzamide and Its Analogs

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the precise atomic arrangement within a crystalline solid. This method has been applied to numerous benzamide (B126) derivatives, revealing key structural parameters such as crystal system, space group, and unit cell dimensions. While a specific crystallographic study for 3-Amino-4-(pyrrolidin-1-yl)benzamide is not publicly available, analysis of its analogs provides significant insight into the expected structural features.

For instance, the analysis of various substituted benzamides reveals common crystallographic systems, including monoclinic and orthorhombic. nih.govmdpi.com The space group, which describes the symmetry of the unit cell, is also a critical piece of data derived from SCXRD. Common space groups observed for benzamide analogs include P21/n, Pbca, and P-1. nih.govmdpi.com These parameters collectively define the crystal lattice and the arrangement of molecules within it.

Below is a table summarizing the crystallographic data for several benzamide analogs, illustrating the type of information obtained from SCXRD studies.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-Benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl esterMonoclinicP2(1)/n---- nih.gov
N-(3,4-methylenedioxybenzoyl) morpholineOrthorhombicPbca---- nih.gov
4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- nih.govias.ac.inmdpi.comthiadiazol-2-yl)-imineMonoclinicP21/n18.9567(7)6.18597(17)22.5897(7)114.009(4) mdpi.com
4-Chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate------ who.int

Note: Full unit cell parameters were not available for all compounds in the cited literature.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that direct molecular recognition and crystal packing. In this compound and its analogs, both intermolecular and intramolecular hydrogen bonds are expected to play a significant role.

Intramolecular Hydrogen Bonding: Theoretical studies on analogs such as 3-amino-4-methoxy benzamide suggest the potential for intramolecular hydrogen bonds. ias.ac.in An interaction can occur between the amino group at the 3-position and the adjacent substituent at the 4-position (the pyrrolidinyl nitrogen in the target compound). This type of hydrogen bond can influence the planarity and conformation of the molecule. ias.ac.in

Intermolecular Hydrogen Bonding: The primary amide group (-CONH2) and the secondary amino group are potent hydrogen bond donors, while the carbonyl oxygen and the pyrrolidinyl nitrogen act as acceptors. In the crystal structures of related benzamides, extensive networks of intermolecular hydrogen bonds are observed. For example, N-H⋯O hydrogen bonds are common, linking molecules into chains or more complex assemblies. nih.govnih.goviucr.org In the case of 4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate, the water molecule is involved in linking the organic molecules through O-H⋯N and N-H⋯O interactions, forming double-stranded chains. who.int Weak C-H⋯O interactions can also contribute to the stability of the crystal lattice. nih.govnih.gov

Type of Hydrogen BondDonorAcceptorRole in Crystal StructureAnalog CompoundReference
IntramolecularN-HN/OInfluences molecular conformation and planarity.3-amino-4-methoxy benzamide (theoretical) ias.ac.in
IntermolecularN-HOLinks molecules into chains.4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide nih.govnih.gov
IntermolecularC-HOContributes to the stability of the chain formation.4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide nih.govnih.gov
IntermolecularO-HNLinks molecules via a water bridge into double-stranded chains.4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate who.int
IntermolecularN-HOLinks molecules via a water bridge into double-stranded chains.4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate who.int

Crystal Packing and Supramolecular Assembly Studies

In analogs of this compound, hydrogen bonds often lead to the formation of one-dimensional chains. who.intnih.govnih.gov These chains can then be further organized into two- or three-dimensional structures. For instance, in the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, chains linked by N-H⋯O and C-H⋯O hydrogen bonds are observed to run along the ias.ac.in crystallographic axis. nih.govnih.gov These chains are further linked by slipped parallel π-π interactions between the benzoyl rings, forming undulating slabs. nih.govnih.gov This demonstrates how a combination of directional hydrogen bonds and weaker, non-directional interactions can create complex and stable crystalline architectures.

Dihedral Angle and Conformation Analysis in the Solid State

The conformation of a molecule in the solid state is defined by its torsion or dihedral angles. For flexible molecules like this compound, which contains rotatable bonds, the solid-state conformation represents a low-energy state influenced by the crystal packing forces.

Analysis of benzamide analogs reveals several key conformational features. The benzamide fragment itself is often nearly planar. nih.gov However, the substituent rings are typically twisted with respect to this plane. In N-substituted benzamides, the dihedral angle between the phenyl ring and the amide plane is frequently observed to be in the range of 28-31°. iucr.org The orientation of the pyrrolidine (B122466) or piperidine (B6355638) ring is also a significant conformational variable. The pyrrolidine ring in 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide adopts a twisted conformation, and its mean plane is inclined to the benzoyl ring by 72.79 (15)°. nih.govnih.gov In contrast, piperidine rings in similar structures often adopt a stable chair conformation. nih.govwho.int

Compound AnalogDihedral Angle DescriptionAngle (°)Ring ConformationReference
4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamideInclination of pyrrolidine ring to 4-methoxybenzoyl ring72.79 (15)Twisted nih.govnih.gov
4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamideDihedral angle between benzamide and thiourea (B124793) fragments61.81 (7)- nih.gov
4-Chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrateDihedral angle between piperidine ring and phenyl ring41.64 (1)Chair who.int
N-(4-trifluoromethyl)phenyl]benzamideTilt between phenyl and para-substituted phenyl rings59.7 (1)- iucr.org
N-(3,4-methylenedioxybenzoyl) morpholineDihedral angle between benzene (B151609) mean plane and a plane formed by N(1), C(9), and C(12)89.8Chair nih.gov

Computational Chemistry Investigations on 3 Amino 4 Pyrrolidin 1 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Amino-4-(pyrrolidin-1-yl)benzamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry.

These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the degree of planarity of the benzamide (B126) group and the puckering of the pyrrolidine (B122466) ring. The electronic properties, such as the total energy, dipole moment, and the distribution of electron density, are also elucidated. The presence of both an amino group and a pyrrolidinyl group on the benzene (B151609) ring is expected to significantly influence the electronic distribution and geometry of the aromatic system.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.24 Å
C-N (amide)~1.36 Å
C-N (amino)~1.38 Å
C-N (pyrrolidine)~1.39 Å
Bond AngleO=C-N (amide)~122°
C-C-N (amino)~121°
C-C-N (pyrrolidine)~120°
Dihedral AngleC-C-C-N (pyrrolidine)Varies with ring pucker

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Vibrational Analysis and Theoretical Spectroscopy Simulations

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide a theoretical vibrational spectrum (Infrared and Raman) for the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the amide group, the N-H stretching of the amino group, or the various bending and torsional modes of the entire molecule.

By comparing the theoretical spectrum with experimental data, a detailed assignment of the observed vibrational bands can be achieved. This analysis is crucial for understanding the intramolecular forces and the nature of the chemical bonds within this compound. For example, the position of the N-H stretching frequencies can provide insights into hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and electron delocalization within a molecule. For this compound, NBO analysis can quantify the interactions between the filled orbitals of the electron-donating amino and pyrrolidinyl groups and the empty orbitals of the benzene ring and the electron-withdrawing benzamide group.

This analysis provides a detailed picture of the electronic delocalization, which contributes to the molecule's stability. It can reveal hyperconjugative interactions and the extent of resonance within the aromatic system. The calculated natural charges on each atom also offer a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These would be expected around the oxygen atom of the carbonyl group and potentially the nitrogen atoms.

Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms of the amino and amide groups. The MEP map thus provides a clear and predictive guide to the molecule's chemical reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Assessments

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich amino and pyrrolidinyl substituents and the benzene ring, while the LUMO is expected to be centered on the electron-withdrawing benzamide group. sci-hub.se Understanding the distribution and energies of these frontier orbitals is essential for predicting the molecule's behavior in chemical reactions. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO~ -5.5
LUMO~ -1.2
HOMO-LUMO Gap~ 4.3

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.org This allows for the characterization of chemical bonds based on the topological properties of the electron density at the bond critical points (BCPs).

For this compound, QTAIM analysis can be used to determine the nature of the various bonds within the molecule. For example, the electron density and its Laplacian at the BCP of the C=O bond would confirm its covalent character with a significant polar component. Similarly, the analysis of the bonds within the aromatic ring can provide insights into the degree of electron delocalization. QTAIM is a powerful tool for obtaining a deep and quantitative understanding of the chemical bonding in the molecule. semanticscholar.org

Conformational Analysis through Potential Energy Surface Scans

The flexibility of the pyrrolidine ring and the rotation around the C-N bonds suggest that this compound can exist in multiple conformations. nih.gov Conformational analysis through Potential Energy Surface (PES) scans is a computational technique used to explore the different possible spatial arrangements of a molecule and their relative energies.

By systematically rotating specific dihedral angles (e.g., those associated with the pyrrolidine ring pucker or the orientation of the benzamide group) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to the stable conformers of the molecule. This analysis is crucial for understanding the molecule's flexibility and for identifying the most likely conformations it will adopt, which in turn influences its biological activity and physical properties. icm.edu.plscispace.com

Research on Aromaticity Indices of this compound Not Found in Publicly Available Literature

A comprehensive search for computational chemistry studies detailing the aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), for the benzene ring of this compound has yielded no specific results. Currently, there is no publicly available scientific literature, research, or data tables that focus on this particular analysis for this exact compound.

Computational studies often employ methods like HOMA to quantify the aromatic character and stability of cyclic molecules. This analysis involves calculating bond lengths and comparing them to optimal values for a fully aromatic system. However, despite searching scholarly databases and scientific publications, no studies presenting HOMA values or similar aromaticity index calculations for this compound could be located.

Consequently, the detailed research findings and data tables requested for the section "5.8. Aromaticity Indices (e.g., HOMA) for Benzene Ring Stability" cannot be provided. The scientific community has not published research that would supply the necessary data to fulfill this specific request.

Chemical Reactivity and Mechanistic Studies of 3 Amino 4 Pyrrolidin 1 Yl Benzamide

Nucleophilic Substitution Reactions of Benzamide (B126) Derivatives

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including benzamides. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to yield the substituted product. libretexts.orglibretexts.org For amides, the leaving group is an amide anion (e.g., R₂N⁻), which is a very strong base and therefore a poor leaving group, making amides the least reactive of the carboxylic acid derivatives. libretexts.org

The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile. byjus.com Alternatively, strong nucleophiles can attack the carbonyl carbon directly, often under basic or neutral conditions. researchgate.net

In the case of 3-Amino-4-(pyrrolidin-1-yl)benzamide, the aromatic ring is substituted with two potent electron-donating groups (EDGs): the 3-amino group and the 4-pyrrolidinyl group. The nitrogen atom of the pyrrolidine (B122466) ring, being in the para position relative to the amide group, exerts a strong +R (resonance) effect. This effect involves the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's π-system, which extends to the carbonyl group. This increased electron density on the carbonyl carbon significantly reduces its electrophilicity, making it less susceptible to nucleophilic attack compared to unsubstituted benzamide. libretexts.org The 3-amino group also contributes to this deactivation through its own +R effect. Consequently, nucleophilic acyl substitution reactions on this compound are expected to be substantially slower and require more forcing conditions than for benzamides bearing electron-withdrawing groups.

Hydrolysis Mechanisms of Amide Linkages

The hydrolysis of an amide bond to yield a carboxylic acid and an amine is a specific type of nucleophilic acyl substitution where water acts as the nucleophile. This reaction is notoriously slow under neutral conditions and is typically accelerated by heating in either acidic or basic aqueous solutions. cdnsciencepub.com

Base-Promoted Hydrolysis: In a basic medium, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. acs.org This forms a tetrahedral alkoxide intermediate. The intermediate then expels the amide anion (-NH₂) as a leaving group, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt. acs.org The electron-donating groups in this compound reduce the partial positive charge on the carbonyl carbon, making it a less attractive target for the hydroxide ion. This deactivation is expected to result in a slower rate of basic hydrolysis compared to unsubstituted benzamide.

Reaction Pathways and Intermediate Characterization

Specific mechanistic studies detailing the reaction pathways and intermediate characterization for this compound are not extensively reported in the scientific literature. However, based on the general principles of amide reactivity, hypothetical pathways can be proposed.

For instance, in a base-promoted hydrolysis reaction, the pathway would proceed as follows:

Nucleophilic Addition: A hydroxide ion attacks the carbonyl carbon of this compound.

Intermediate Formation: This leads to the formation of a transient tetrahedral alkoxide intermediate. This species is anionic and contains an sp³-hybridized carbon that was formerly the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the amide group (-NH₂) as the leaving group.

Proton Transfer: The highly basic amide anion immediately abstracts a proton from the newly formed 3-amino-4-(pyrrolidin-1-yl)benzoic acid, resulting in the final products: 3-amino-4-(pyrrolidin-1-yl)benzoate and ammonia (B1221849).

Characterization of the tetrahedral intermediate is generally not feasible due to its high reactivity and short lifetime. However, its existence is inferred from kinetic studies and isotopic labeling experiments on simpler amide systems. The stable final products, 3-amino-4-(pyrrolidin-1-yl)benzoic acid and ammonia (or their respective salt forms depending on the workup), could be readily identified and characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Influence of Substituents on Reactivity Profile

The reactivity of this compound is profoundly influenced by the electronic effects of its two ring substituents. Both the amino and pyrrolidinyl groups are classified as activating, ortho-, para-directing groups for electrophilic aromatic substitution. studymind.co.uklibretexts.org However, their effects on nucleophilic acyl substitution at the amide group are deactivating.

The primary electronic effects at play are the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, both the amino and pyrrolidinyl groups exert an electron-withdrawing inductive effect through the sigma bonds. numberanalytics.com

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom of both substituents can be delocalized into the aromatic π-system. This electron-donating resonance effect is generally much stronger than the inductive effect for these groups. numberanalytics.com

Table 1: Summary of Substituent Electronic Effects on the Benzamide Moiety
SubstituentPositionInductive EffectResonance EffectOverall Effect on Carbonyl ReactivityOverall Effect on Ring Reactivity (EAS)
-NH₂ (Amino)3 (meta)-I (Weakly Withdrawing)+R (Strongly Donating)DeactivatingActivating (ortho, para to itself)
-NC₄H₈ (Pyrrolidinyl)4 (para)-I (Weakly Withdrawing)+R (Very Strongly Donating)Strongly DeactivatingStrongly Activating (ortho to itself)

Tautomeric Equilibria in Related Amino-Substituted Heterocycles

Tautomerism is a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. wikipedia.org For this compound, two potential types of prototropic tautomerism can be considered: amide-imidol tautomerism and amino-imino tautomerism.

Amide-Imidol Tautomerism: This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen. Amide form: -C(=O)NH₂ Imidol form: -C(OH)=NH For simple amides, the amide tautomer is overwhelmingly more stable and is the predominant form under normal conditions. researchgate.netnih.gov The equilibrium lies heavily on the side of the amide due to the greater strength of the C=O double bond compared to the C=N double bond.

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group at position 3 to a carbon atom within the aromatic ring, creating an imine and disrupting the ring's aromaticity. While common in some heterocyclic systems, this type of tautomerism is highly unfavorable for simple aminobenzene derivatives because it requires the loss of aromatic stabilization energy. neliti.com Therefore, the amino form is significantly more stable than any potential imino tautomer.

Synthesis and Investigation of 3 Amino 4 Pyrrolidin 1 Yl Benzamide Derivatives and Analogs

Structural Modifications of the Benzamide (B126) Core

The benzamide core of 3-amino-4-(pyrrolidin-1-yl)benzamide presents multiple avenues for structural modification to modulate its physicochemical and pharmacological properties. Research into related benzamide-containing compounds has demonstrated that substitutions on the aromatic ring and modifications of the amide group can significantly influence biological activity.

A primary strategy involves the introduction of various substituents onto the phenyl ring. While direct synthetic examples on the this compound core are not extensively documented in publicly available literature, general principles from benzamide chemistry can be applied. For instance, the synthesis of N-substituted benzamide derivatives often starts from a corresponding benzoic acid, which is then coupled with an appropriate amine. nih.govresearchgate.netnih.govresearchgate.net In the context of our core structure, this would involve derivatization of a 3-amino-4-(pyrrolidin-1-yl)benzoic acid intermediate.

Another key modification is the bioisosteric replacement of the amide bond itself. Bioisosteres are functional groups with similar physical or chemical properties that can impart improved pharmacological profiles. Common amide bioisosteres include esters, thioamides, ureas, sulfonamides, and various five-membered heterocycles like oxadiazoles (B1248032) and triazoles. mdpi.comnih.gov The synthesis of such analogs would typically involve multi-step sequences starting from precursors where the carboxamide group is replaced by a suitable precursor for the desired bioisostere. For example, a triazole ring could be introduced via a Huisgen copper-catalyzed cycloaddition between an alkyne and an azide (B81097) derivative of the 3-amino-4-(pyrrolidin-1-yl)benzene core. mdpi.com

Table 1: Examples of Benzamide Core Modifications and Bioisosteric Replacements This table is illustrative and based on general synthetic strategies for benzamide analogs.

Modification Type Example Structure/Moiety Potential Synthetic Precursor Key Reaction Type
N-AlkylationN-Methyl-3-amino-4-(pyrrolidin-1-yl)benzamide3-Amino-4-(pyrrolidin-1-yl)benzoic acidAmide coupling
N-ArylationN-Phenyl-3-amino-4-(pyrrolidin-1-yl)benzamide3-Amino-4-(pyrrolidin-1-yl)benzoic acidAmide coupling
Amide Bioisostere5-(3-Amino-4-(pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazole3-Amino-4-(pyrrolidin-1-yl)benzohydrazideCyclization with an orthoester
Amide Bioisostere1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole1-Azido-3-amino-4-(pyrrolidin-1-yl)benzeneClick chemistry (cycloaddition)

Derivatization of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring offers significant opportunities for introducing structural diversity and chirality, which can profoundly impact a molecule's interaction with biological targets. Synthetic strategies for modifying the pyrrolidine moiety can be broadly categorized into two approaches: building a substituted pyrrolidine ring onto the aniline (B41778) precursor or modifying a pre-existing pyrrolidine ring.

Stereoselective synthesis methods are crucial for preparing enantiomerically pure pyrrolidine derivatives, often starting from chiral precursors like L-proline or 4-hydroxyproline. nih.gov These natural amino acids provide a ready source of chirality and can be transformed into a variety of substituted pyrrolidines through established chemical transformations. For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated for their biological activities, showcasing the potential for introducing hydroxyl and additional amino groups onto the pyrrolidine ring. researchgate.netnih.gov

General synthetic routes to polysubstituted pyrrolidines often involve [3+2] dipolar cycloadditions of azomethine ylides. acs.org This powerful method allows for the construction of the five-membered ring with control over multiple stereocenters. Another approach is the diastereoselective conjugate addition of homochiral lithium amides to suitable butenoate precursors, which can provide access to both anti- and syn-3,4-substituted aminopyrrolidines. rsc.org

Furthermore, the cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template has been explored for the development of potent enzyme inhibitors, highlighting the utility of introducing functional groups like nitriles onto the pyrrolidine scaffold. researchgate.net The synthesis of such derivatives often involves multi-step sequences, including the formation of the pyrrolidine ring from acyclic precursors.

Table 2: Examples of Pyrrolidine Moiety Derivatization This table is illustrative and based on established synthetic methods for pyrrolidine derivatives.

Derivatization Strategy Example Substituent/Feature Potential Starting Material Key Synthetic Method
Introduction of Hydroxyl Group3-Hydroxy- or 4-hydroxypyrrolidine4-HydroxyprolineMulti-step transformation
Introduction of Amino Group3-AminopyrrolidineChiral aminopyrrolidine precursorsAsymmetric synthesis
Introduction of Cyano Group2-CyanopyrrolidineProline derivativesMulti-step functional group manipulation
Introduction of Alkyl/Aryl Groups3-Alkyl- or 4-arylpyrrolidineAcyclic precursors[3+2] Cycloaddition or conjugate addition

Structure-Property Relationship (SPR) Studies from a Synthetic and Electronic Structure Perspective

Structure-property relationship (SPR) studies are essential for understanding how chemical modifications influence the electronic, physicochemical, and ultimately, the biological properties of a molecule. For this compound derivatives, SPR is guided by the interplay of substituents on both the benzamide core and the pyrrolidine moiety.

From a synthetic viewpoint, the introduction of electron-withdrawing or electron-donating groups on the benzamide ring can alter the molecule's electronic distribution. For example, the preliminary structure-activity relationships (SARs) of some N-substituted benzamides have shown that the nature and position of substituents on the phenyl ring are critical for their biological activity. nih.govresearchgate.net The electronic nature of these substituents can be quantified by parameters such as the Hammett constant, which correlates with changes in reaction rates and equilibria, and by extension, can be related to binding affinities with biological targets.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic properties of designed derivatives. mdpi.com These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential, and dipole moments. These electronic descriptors can then be correlated with experimentally observed properties. For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used to assess properties like lipophilicity (LogP) and topological polar surface area (tPSA), which are crucial for a compound's pharmacokinetic profile. nih.gov

The stereochemistry of the pyrrolidine ring is another critical factor in SPR. The synthesis of optically active (3S,4S)-4-aminopyrrolidine-3-ol derivatives has demonstrated that the spatial arrangement of substituents is key for potent biological inhibition. nih.gov The chirality of the pyrrolidine can dictate the precise orientation of the molecule within a binding pocket, leading to significant differences in activity between enantiomers.

Synthesis of Related Heterocyclic Scaffolds Incorporating Amino and Pyrrolidine Features

The core structure of this compound can serve as a template for the synthesis of more complex, fused heterocyclic scaffolds. Such molecules can explore new chemical space and may exhibit novel pharmacological profiles.

One strategy involves using the inherent reactivity of the 3-amino group and the ortho-pyrrolidine substituent to construct new rings. For example, the 3-amino group can act as a nucleophile in condensation reactions with various electrophiles to form fused heterocyclic systems. The synthesis of pyrrolidine-fused scaffolds has been achieved through one-pot, three-component cycloaddition strategies, demonstrating the feasibility of building complex polycyclic systems. nih.gov

Another approach is the diastereoselective synthesis of highly substituted tetrahydrofurans that also incorporate amino and pyrrolidino functionalities. nih.gov While not directly fused to the benzamide core, these scaffolds share key structural features and represent a strategy for creating related, but distinct, molecular architectures. The synthesis of such scaffolds often relies on annulation reactions followed by diastereoselective transformations.

Furthermore, the principles of [3+2] cycloaddition can be extended to create diverse heterocycles. For instance, the decarboxylative [3+2] cycloaddition of amino acids provides a versatile method for synthesizing a wide range of pyrrolidine-containing heterocyclic compounds. beilstein-journals.org By choosing appropriate starting materials, it is possible to generate novel scaffolds that incorporate the essential amino and pyrrolidine features of the parent molecule. The synthesis of 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one from related precursors also illustrates how the core aminobenzoyl structure can be elaborated into different heterocyclic systems. mdpi.com

Advanced Research Methodologies and Future Directions in 3 Amino 4 Pyrrolidin 1 Yl Benzamide Chemistry

Integrated Experimental and Computational Approaches

The convergence of experimental synthesis and computational modeling represents a powerful strategy in modern chemical research. This integrated approach allows for a synergistic cycle of prediction and validation, significantly accelerating the development of benzamide (B126) derivatives. nih.gov Computational tools are employed to design novel molecules and predict their properties, while experimental work provides tangible validation and feedback for refining theoretical models. acs.orgnih.gov

Computational techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking are pivotal in the initial stages of research. nih.govbohrium.com For instance, 3D-QSAR and pharmacophore modeling have been successfully used on benzamide derivatives to identify key structural features required for specific biological activities. nih.gov DFT calculations help in understanding the electronic properties, stability, and reactivity of molecules by analyzing parameters like HOMO/LUMO energy gaps. bohrium.comsci-hub.se These theoretical insights guide chemists in prioritizing which derivatives of 3-Amino-4-(pyrrolidin-1-yl)benzamide to synthesize, saving considerable time and resources.

Experimental validation is the crucial next step. Synthesized compounds are characterized using various spectroscopic methods, and their properties are measured. This empirical data is then used to confirm or contest the computational predictions. For example, a combined experimental and computational study on amino-substituted benzamides demonstrated how computational analysis could interpret observed antioxidant trends, confirming the positive influence of certain electron-donating groups. acs.orgnih.gov This iterative process of prediction, synthesis, and testing leads to a more robust understanding of structure-activity relationships and the rational design of molecules with desired characteristics. nih.gov

Table 1: Comparison of Integrated Research Approaches

Methodology Objective Typical Tools/Techniques Outcome
Computational Chemistry Predict molecular properties, reactivity, and interactions. DFT, 3D-QSAR, Molecular Docking, Pharmacophore Modeling. nih.gov Prioritized list of target molecules, understanding of electronic structure. bohrium.comsci-hub.se
Experimental Synthesis Synthesize and characterize target compounds. Organic synthesis techniques (e.g., coupling reactions, reductions), Spectroscopy (NMR, Mass Spec, IR). acs.org Physical samples of novel compounds for testing and validation.
Integrated Approach Accelerate discovery through a cycle of prediction and validation. Combination of computational and experimental tools. Refined theoretical models, rational design of new derivatives with enhanced properties. nih.gov

Novel Synthetic Methodologies Exploration

The search for innovative and efficient synthetic routes to construct complex molecules like this compound is a continuous effort in organic chemistry. Researchers are moving beyond traditional multi-step syntheses, which are often time-consuming and low-yielding, towards more sophisticated and streamlined methodologies. google.com

One area of significant progress is the development of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex products in a single step from three or more reactants, which improves efficiency and reduces waste. rsc.org The synthesis of heterocyclic compounds, a core feature of the target molecule, has particularly benefited from MCRs, enabling the creation of diverse molecular frameworks efficiently. africanjournalofbiomedicalresearch.com Another advanced strategy involves cascade reactions, where a series of intramolecular transformations are triggered under a single set of reaction conditions, often catalyzed by metals like gold. nih.gov This approach allows for the rapid construction of complex fused N-heterocycle libraries from simple starting materials. nih.gov

Furthermore, novel catalytic systems are being explored to facilitate challenging transformations. For example, palladium-catalyzed allylic amination using aqueous ammonia (B1221849) has been developed for the synthesis of primary amines, offering a straightforward and green alternative to traditional methods. organic-chemistry.org The development of stereoselective synthesis methods is also crucial for producing specific enantiomers of chiral molecules, such as those containing a pyrrolidine (B122466) ring. researchgate.net These advanced methodologies provide powerful tools for synthesizing not only this compound but also a wide array of its structural analogs for further investigation.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of amines and benzamide derivatives to minimize environmental impact. benthamdirect.combenthamscience.com This involves a conscious effort to design chemical processes that are safer, more energy-efficient, and generate less waste. africanjournalofbiomedicalresearch.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Methodologies like the 'hydrogen borrowing' strategy are prime examples of atom-economic transformations. rsc.org In these reactions, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine, with the final product being formed by reduction using the "borrowed" hydrogen. The only byproduct is water, maximizing the incorporation of reactant atoms into the final product. rsc.org

Use of Greener Solvents: There is a significant push to replace hazardous organic solvents like dichloromethane (B109758) and DMF. rsc.org Researchers have identified viable alternatives such as water, ethanol, and propylene (B89431) carbonate for various synthetic steps, including peptide synthesis, which shares the common feature of amide bond formation. rsc.orgnih.gov One-pot reactions in aqueous media at room temperature further enhance the green profile of a synthesis. nih.gov

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry are being employed to reduce reaction times and energy consumption. nih.govnih.gov Microwave irradiation can dramatically accelerate reaction rates, while mechanochemistry, which uses mechanical energy to induce reactions, often proceeds at room temperature and in the absence of solvents. nih.gov

Renewable Feedstocks: The ultimate goal is to derive essential chemical building blocks from renewable resources rather than petrochemicals. Research into converting biomass, such as lignin, into valuable aromatic amines is a promising frontier in this area. rsc.org

By adopting these principles, the chemical industry can develop more sustainable and economically attractive routes for the production of important compounds. nih.gov

Development of High-Throughput Synthesis and Characterization Techniques

To rapidly explore the chemical space around a core structure like this compound, researchers are increasingly turning to high-throughput experimentation (HTE) and parallel synthesis. acs.org These techniques enable the simultaneous synthesis and screening of large libraries of compounds, dramatically accelerating the pace of discovery.

High-throughput synthesis involves the use of automated platforms and robotic systems to perform a large number of reactions in parallel, typically in microplate format. youtube.com This allows for the systematic variation of different parts of the molecule by using a diverse set of building blocks. For example, a library of benzamide derivatives could be generated by reacting a common acid chloride with an array of different amines. Combinatorial synthesis, using techniques like the split-and-pool method, can generate even larger libraries containing potentially millions of unique compounds. nih.govnih.gov

A key challenge in high-throughput synthesis is the rapid purification and characterization of the resulting compounds. Modern labs utilize automated purification systems and rapid analysis techniques like Liquid Chromatography-Mass Spectrometry (LCMS) to quickly assess the purity and confirm the identity of each compound in the library. acs.org The vast amount of data generated from HTE screens can be used to train machine learning models to predict reaction success and molecular properties, further refining the discovery process. youtube.com

Table 2: High-Throughput Methodologies in Chemical Synthesis

Technique Description Key Advantages Application Example
Parallel Synthesis Simultaneous synthesis of a discrete number of compounds in separate reaction vessels. Faster than sequential synthesis; allows for systematic structure-activity relationship (SAR) studies. youtube.com Creating a library of N-substituted benzamides by reacting a single acid with multiple amines. nih.gov
Combinatorial Chemistry Synthesis of very large libraries of compounds through methods like split-and-pool. nih.gov Access to vast chemical diversity; ideal for discovering initial "hit" compounds. nih.gov Generating a library of isoxazolines to scan for novel ligands. nih.gov
High-Throughput Experimentation (HTE) Use of automation to rapidly screen numerous reaction conditions in parallel. acs.org Optimizes reaction conditions quickly; increases success rate for synthesizing desired compounds. Screening different catalysts, solvents, and bases for a cross-coupling reaction. acs.org

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful lens for predicting the reactivity of molecules like this compound before experiments are conducted. bohrium.com By modeling the electronic structure of a molecule, chemists can gain insights into its potential chemical behavior and discover new reaction pathways.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to this approach. The energy and distribution of these orbitals indicate where a molecule is most likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. sci-hub.semdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), guiding the design of new reactions. mdpi.com

These theoretical tools can be used to:

Predict Reaction Outcomes: DFT can be used to calculate the activation energies for different potential reaction pathways, helping to predict the most likely product or identify conditions to favor a desired outcome.

Uncover Hidden Reactivity: Theoretical calculations may reveal potential reactions that are not immediately obvious, suggesting new and unexplored areas of the compound's chemistry.

By leveraging these predictive capabilities, researchers can approach experimental work with a more informed and strategic perspective, focusing efforts on the most promising avenues for discovery. sci-hub.se

Q & A

Q. What synthetic methodologies are effective for the laboratory-scale preparation of 3-Amino-4-(pyrrolidin-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide moiety from 3-amino-4-chlorobenzoic acid derivatives and pyrrolidine .

Cyclization : Optimize reaction conditions (e.g., DMF as solvent, 60–80°C) to ensure high yields of the pyrrolidine ring .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization for purity >95% .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 2.6–3.1 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–N bond in amide: ~1.33 Å) and dihedral angles (e.g., 72.79° between benzamide and pyrrolidine planes) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 246) and monitor purity (>98%) .

Q. How can researchers perform initial biological screening for this compound?

  • Methodological Answer :
  • In vitro Assays :
  • Kinase Inhibition : Use ATP-Glo™ assays to evaluate inhibition of kinases (e.g., TAAR1, IC50 determination) .
  • Cellular Uptake : Measure central penetration via MDCK cell monolayers (Papp >5 × 10⁻⁶ cm/s indicates blood-brain barrier permeability) .

Advanced Research Questions

Q. How can structural modifications enhance the metabolic stability of this compound?

  • Methodological Answer :
  • Fluorination : Introduce trifluoromethyl groups (e.g., at benzamide para-position) to improve lipophilicity (logP ~2.5) and reduce CYP450-mediated oxidation .
  • Isotope Labeling : Use deuterated pyrrolidine to track metabolic pathways via mass spectrometry .
  • Data Table : Comparison of Metabolic Stability in Liver Microsomes
ModificationHalf-life (min)CYP3A4 Inhibition (%)
Parent Compound2518
Trifluoromethyl458
Deuteration505

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

  • Methodological Answer :
  • Control Experiments :

Validate receptor occupancy via positron emission tomography (PET) with radiolabeled ligands (e.g., [11C]-LY2456302 for κ-opioid receptor studies) .

Use siRNA knockdown to confirm target specificity (e.g., ≥70% reduction in TAAR1 expression correlates with activity loss) .

  • Batch Analysis : Compare purity (>98% vs. <90%) and stereochemistry (chiral HPLC) to exclude batch variability .

Q. How can computational modeling guide SAR studies for pyrrolidine-containing benzamides?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite to predict binding poses with TAAR1 (Glide XP scoring; ΔG < −8 kcal/mol indicates high affinity) .
  • QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ) with IC50 values (R² >0.85) .
  • Data Table : Key Structural Features and Activity Trends
Substituent PositionGroupIC50 (nM)Selectivity (vs. Off-Targets)
4-PyrrolidineH120Low (TAAR1: 1x)
4-PyrrolidineCF345High (TAAR1: 10x)
3-PyrrolidineOMe200Moderate (TAAR1: 3x)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.